5-Bromo-2-methyl-2-pentene

Catalog No.
S663721
CAS No.
2270-59-9
M.F
C6H11B
M. Wt
163.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-methyl-2-pentene

CAS Number

2270-59-9

Product Name

5-Bromo-2-methyl-2-pentene

IUPAC Name

5-bromo-2-methylpent-2-ene

Molecular Formula

C6H11B

Molecular Weight

163.06 g/mol

InChI

InChI=1S/C6H11Br/c1-6(2)4-3-5-7/h4H,3,5H2,1-2H3

InChI Key

UNXURIHDFUQNOC-UHFFFAOYSA-N

SMILES

CC(=CCCBr)C

Canonical SMILES

CC(=CCCBr)C

The exact mass of the compound 5-Bromo-2-methyl-2-pentene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244464. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-2-methyl-2-pentene (CAS 2270-59-9), commonly referred to as homoprenyl bromide, is a trisubstituted alkenyl halide utilized primarily as a C6 building block in the synthesis of complex terpenoids, sesquiterpenoids, and functionalized natural products . Featuring an isolated double bond and a primary bromide leaving group, it serves as a highly efficient electrophile for Grignard reagent formation, enolate alkylations, and the assembly of radical cascade cyclization precursors [1]. Commercially supplied as a stabilized liquid (typically 97% purity), it balances high nucleophilic substitution reactivity with sufficient shelf stability when stored at 2–8°C, making it a critical precursor for extending terpene chains beyond the standard five-carbon isoprene unit .

Substituting 5-bromo-2-methyl-2-pentene with its closest C5 analog, prenyl bromide, fundamentally alters the carbon skeleton, resulting in truncated intermediates that fail to undergo target-specific ring closures or match natural product architectures [1]. Furthermore, substituting the bromide with homoprenyl chloride significantly retards alkylation kinetics due to the higher bond dissociation energy of the C-Cl bond, often necessitating harsh heating or the addition of iodide catalysts that can degrade sensitive enolates [2]. Conversely, while homoprenyl iodide offers superior reactivity, it is prone to rapid photolytic and thermal degradation during storage; thus, the bromide remains the optimal procurement choice for balancing shelf-life with direct synthetic utility in complex total syntheses [1].

C6 vs. C5 Homologation: Essential for Target Ring Formation

In the total synthesis of complex sesquiterpenoids such as penifulvin A and garcibracteatone, the exact carbon chain length of the alkylating agent dictates the success of subsequent cyclizations [1]. While prenyl bromide (C5) is a ubiquitous building block, it yields an intermediate that is one methylene unit too short for the required 7-endo-trig or meta-photocycloaddition cascades. Procurement of 5-bromo-2-methyl-2-pentene provides the precise C6 homoprenyl chain required to form the correct spirocyclic or fenestrane frameworks, directly enabling the synthesis of these targets where the C5 analog yields 0% of the desired framework [1].

Evidence DimensionSuitability for target fenestrane/spirocyclic ring closure
Target Compound DataEnables successful target cyclization (e.g., penifulvin A skeleton)
Comparator Or BaselinePrenyl bromide (C5 analog) / Yields structurally incorrect truncated intermediates (0% target yield)
Quantified DifferenceAbsolute requirement of the C6 chain for specific terpenoid architectures
ConditionsEnolate alkylation followed by radical or photochemical cyclization cascades

Buyers targeting specific sesquiterpenoids must procure the homoprenyl derivative, as standard prenyl reagents cannot substitute for the required carbon chain length.

Bromide vs. Chloride: Alkylation Kinetics and Yield

For the alkylation of sensitive enolates or dianions, the choice of halide is critical. 5-Bromo-2-methyl-2-pentene acts as a highly efficient electrophile, typically achieving high yields (>70-80%) in standard conditions (LDA, THF, -78°C to rt) [1]. In contrast, class-level reactivity principles dictate that the corresponding homoprenyl chloride exhibits significantly slower reaction kinetics, often requiring prolonged heating or in situ Finkelstein conditions (addition of NaI) which can lead to side reactions or degradation of the enolate [2]. The bromide provides the optimal balance, avoiding the need for additional catalytic steps.

Evidence DimensionAlkylation efficiency and condition mildness
Target Compound DataHigh yields (>70%) under standard low-temperature enolate alkylation
Comparator Or BaselineHomoprenyl chloride / Requires forcing conditions or halide exchange catalysts
Quantified DifferenceEliminates the need for elevated temperatures or secondary catalysts
ConditionsLithium enolate alkylation in THF at low to ambient temperatures

Procuring the bromide form streamlines synthetic workflows and protects sensitive intermediates from harsh reaction conditions.

Storage Stability vs. Reactivity Profile: Bromide vs. Iodide

While homoprenyl iodide is occasionally required for highly demanding cross-coupling reactions, it is notoriously unstable, degrading rapidly upon exposure to light and ambient temperatures[1]. 5-Bromo-2-methyl-2-pentene is highly stable when stored at 2-8°C, maintaining >97% purity over extended periods . Consequently, industrial and academic buyers procure the bromide as the stable primary inventory item, which can either be used directly for Grignard formation and alkylations, or converted quantitatively to the iodide via a Finkelstein reaction immediately prior to use if extreme reactivity is required [1].

Evidence DimensionLong-term storage stability and handling
Target Compound DataStable for months at 2-8°C with minimal degradation
Comparator Or Baseline5-Iodo-2-methyl-2-pentene / Rapid photolytic and thermal degradation
Quantified DifferenceSignificantly extended shelf-life and reduced handling precautions
ConditionsStandard laboratory storage and inventory management

The bromide salt is the most practical procurement choice for inventory, offering a reliable balance of shelf stability and synthetic versatility.

Total Synthesis of Sesquiterpenoids and Marine Toxins

Essential for introducing the homoprenyl moiety in the synthesis of complex natural products like penifulvin A, gymnodimine, and garcibracteatone, where precise carbon chain length is non-negotiable for subsequent cyclizations [1].

Preparation of Specialized Grignard Reagents

Used to generate homoprenylmagnesium bromide for nucleophilic addition to aldehydes, ketones, and epoxides, facilitating the rapid assembly of extended terpene architectures without the degradation issues associated with iodides[2].

Radical Cascade Cyclization Precursors

Acts as a critical alkylating agent to build precursors for advanced radical or photochemical cyclizations, enabling the construction of highly fused or spirocyclic ring systems in advanced materials and pharmaceutical intermediates[3].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (88.64%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (11.36%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2270-59-9

Dates

Last modified: 08-15-2023

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